REACTION_CXSMILES
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COC1C=CC=CC=1CC(C1[CH:20]2[C:15](CO)(CC3C=CC=CC=3[CH:19]2[C:21]2C=CC=CC=2)[CH2:14][NH:13]1)=O.[F:33][C:34]([F:47])([F:46])[S:35]([O:38]S(C(F)(F)F)(=O)=O)(=[O:37])=[O:36].O>N1C=CC=CC=1>[F:33][C:34]([F:47])([F:46])[S:35]([O-:38])(=[O:37])=[O:36].[NH+:13]1[CH:14]=[CH:15][CH:20]=[CH:19][CH:21]=1 |f:4.5|
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Name
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2-(2-methoxyphenyl)acetyl-9-phenyl-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-3a-methanol
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)CC(=O)C1NCC2(CC3=C(C(C12)C1=CC=CC=C1)C=CC=C3)CO
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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336 mg
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Type
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reactant
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Smiles
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FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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has been dried over potassium hydroxide
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Type
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ADDITION
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Details
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are added
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Type
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EXTRACTION
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Details
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extraction
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Type
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WASH
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Details
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The combined organic phases are washed with 0.1N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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with water, dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
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The residue is purified
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Type
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CUSTOM
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Details
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by recrystallizing from a methanol/isopropyl ether (60/40 by volume) mixture
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Name
|
|
Type
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product
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Smiles
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FC(S(=O)(=O)[O-])(F)F.[NH+]1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |